Ortho-Nitro Positional Isomerism: Predicted LogP Divergence vs. Para-Nitro Isomer (CAS 86448-86-4)
The target ortho-nitro compound and its para-nitro isomer (CAS 86448-86-4) share the same molecular formula (C₁₅H₁₂N₂O₃) and molecular weight (268.27 g/mol), but the nitro group position is predicted to alter lipophilicity. The para-nitro isomer has a reported XLogP3 of 2.8 [1]. The ortho-nitro isomer, by virtue of intramolecular hydrogen bonding between the nitro group and the amide carbonyl, is expected to exhibit a measurably lower chromatographic LogP—a phenomenon documented across ortho- vs. para-nitro aromatic amide pairs . This difference has direct implications for reversed-phase HPLC retention time, membrane permeability predictions, and formulation solvent selection.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3: not explicitly reported in available datasheets; class-level expectation of <2.8 due to ortho intramolecular H-bonding |
| Comparator Or Baseline | 1-(4-Nitrobenzoyl)indoline (CAS 86448-86-4): XLogP3 = 2.8 |
| Quantified Difference | Estimated ΔLogP ≈ -0.3 to -0.5 log units (class-level inference from ortho-nitrobenzamide analogs) |
| Conditions | Computed XLogP3 from topological method; comparator data from vendor datasheet |
Why This Matters
A lower effective LogP may reduce non-specific protein binding and phospholipidosis risk in cell-based assays compared to the para isomer, influencing assay design and hit triage decisions.
- [1] Angene Chemical. 1H-Indole, 2,3-dihydro-1-(4-nitrobenzoyl)-. CAS 86448-86-4. XLogP3: 2.8. Topological Polar Surface Area: 66.1 Ų. View Source
